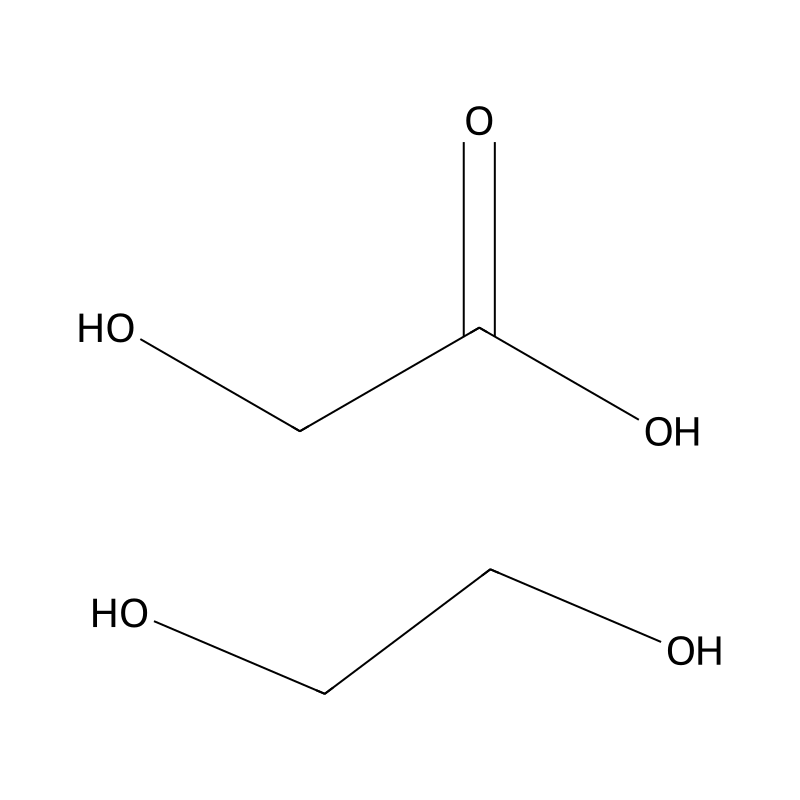

Ethane-1,2-diol;2-hydroxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethane-1,2-diol;2-hydroxyacetic acid (CAS 39927-08-7), most commonly procured under the name poly(ethylene glycol) bis(carboxymethyl) ether or PEG diacid, is a homobifunctional polyether terminating in two carboxylic acid groups . Unlike standard hydroxyl-terminated polyethylene glycol (PEG), this compound is specifically engineered for direct amine-reactive bioconjugation, crosslinking, and functional material synthesis. With its highly hydrophilic, flexible, and biocompatible backbone, PEG diacid is a critical precursor for synthesizing hydrogels, multiblock copolymers, and stealth nanoparticle coatings. In industrial procurement, it is highly valued as an active plasticizer in polymer electrolytes and a quantitatively stronger corrosion inhibitor than unmodified PEG, offering dual functionality that standard PEGs or aliphatic diacids cannot match.

Substituting PEG diacid with unmodified PEG or standard aliphatic dicarboxylic acids (such as adipic or sebacic acid) fundamentally compromises processability and material performance . Unmodified PEG lacks reactive carboxyl termini, requiring complex, low-yield activation steps before it can be conjugated to amines or crosslinked into hydrogels. Conversely, while aliphatic diacids possess the necessary carboxyl groups for crosslinking, they lack the hydrophilic polyether backbone required to confer water solubility, biocompatibility, and macrophage evasion properties to the final product. Furthermore, in electrochemical applications, the terminal carboxyl groups of PEG diacid actively participate in proton conduction—a feature entirely absent in neutral PEG plasticizers.

Enhanced Proton Conductivity and Methanol Suppression in Fuel Cell Membranes

In the fabrication of semi-interpenetrating polymer network (semi-IPN) membranes for direct methanol fuel cells (DMFCs), the choice of plasticizer is critical. Research demonstrates that incorporating PEG diacid into PVA/PAMPS blends achieves a high proton conductivity of 0.1 S cm⁻¹ at 25 °C and a power density of 51 mW cm⁻² at 80 °C. Unlike standard neutral PEG plasticizers, the terminal carboxylic acid groups of PEG diacid actively contribute to proton transport. Furthermore, this specific formulation effectively suppresses methanol permeation, enabling stable DMFC operation for over 130 hours[1].

| Evidence Dimension | Proton conductivity and operational stability |

| Target Compound Data | 0.1 S cm⁻¹ at 25 °C; 130 h stable DMFC operation |

| Comparator Or Baseline | Standard PVA/PAMPS or neutral PEG plasticizers (lower conductivity, higher methanol crossover) |

| Quantified Difference | Active proton transport contribution and extended stable operation (130 h) |

| Conditions | PVA/PAMPS semi-IPN membrane, 25 °C to 80 °C, DMFC mode |

For fuel cell membrane procurement, PEG diacid acts as both a structural plasticizer and an active proton conductor, eliminating the trade-off between membrane flexibility and electrochemical performance.

Superior Macrophage Evasion in Nanoparticle Surface Modification

Surface modification of nanoparticles is essential for biomedical applications to prevent immune clearance. When 9 nm Fe3O4 nanoparticles were coated using PEG diacid (coupled via dopamine), the resulting hydrophilic particles exhibited drastic reductions in non-specific uptake by macrophage cells compared to baseline oleic acid-coated particles. The bifunctional nature of PEG diacid allows one carboxyl group to anchor to the nanoparticle surface while the polyether backbone provides a robust steric shield, maintaining particle monodispersity and stability in physiological environments without agglomeration [1].

| Evidence Dimension | Non-specific macrophage cellular uptake |

| Target Compound Data | Highly suppressed uptake; stable aqueous dispersion |

| Comparator Or Baseline | Oleic acid/oleylamine coated nanoparticles (high uptake, rapid clearance) |

| Quantified Difference | Significant evasion of innate immune system clearance |

| Conditions | 9 nm Fe3O4 nanoparticles in physiological media/macrophage assay |

Buyers formulating in vivo nanotherapeutics must prioritize PEG diacid over standard surfactants to ensure prolonged circulation half-life and prevent premature immune clearance.

Direct Amine-Reactive Crosslinking for Hydrogel Synthesis

Synthesizing biocompatible hydrogels often requires crosslinking aminated polymers like chitosan. Using PEG diacid allows for direct, one-step covalent crosslinking, yielding pH-sensitive hydrogels with superior hydrophilicity and swelling ratios compared to networks formed with aliphatic diacids. If standard unmodified PEG were used, an additional, low-yield chemical activation step would be required. If aliphatic diacids were substituted, the resulting hydrogel would suffer from significantly reduced water retention and flexibility due to the lack of the hygroscopic polyether backbone [1].

| Evidence Dimension | Crosslinking efficiency and hydrogel hydrophilicity |

| Target Compound Data | Direct coupling; high swelling ratio |

| Comparator Or Baseline | Unmodified PEG (requires pre-activation) / Aliphatic diacids (lower hydrophilicity) |

| Quantified Difference | Eliminates activation steps while maximizing water retention |

| Conditions | Chitosan crosslinking via thermal or EDC/NHS chemistry for tissue scaffolds |

Procuring PEG diacid streamlines biomaterial manufacturing workflows by enabling direct, high-yield crosslinking without sacrificing the hydrogel's critical swelling properties.

Enhanced Corrosion Inhibition in Alkaline Environments

In industrial applications such as battery manufacturing, preventing zinc corrosion in alkaline solutions is critical. Comparative electrochemical studies demonstrate that PEG diacid 600 provides significantly greater corrosion inhibition efficiency than unmodified PEG 600. The terminal carboxylic acid groups of PEG diacid strongly chemisorb onto the metal surface, forming a dense, protective molecular layer, whereas the hydroxyl groups of standard PEG offer much weaker surface coordination and correspondingly lower protection [1].

| Evidence Dimension | Corrosion inhibition efficiency on zinc |

| Target Compound Data | High inhibition efficiency via strong chemisorption |

| Comparator Or Baseline | Unmodified PEG 600 (weaker surface coordination) |

| Quantified Difference | Significantly greater corrosion protection in strong alkaline media |

| Conditions | Zinc immersed in strong alkaline solutions (e.g., potassium hydroxide) |

For industrial chemical formulators, upgrading from standard PEG to PEG diacid dramatically improves the shelf-life and stability of metal components in harsh alkaline environments.

Direct Methanol Fuel Cell (DMFC) Membrane Fabrication

Due to its dual role as a structural plasticizer and an active proton conductor, PEG diacid is a highly effective choice for formulating PVA/PAMPS semi-IPN membranes. It enables stable, long-term operation while suppressing methanol crossover, making it suitable for next-generation portable power sources [1].

Stealth Nanoparticle Coating for In Vivo Therapeutics

For biomedical researchers developing targeted drug delivery systems or MRI contrast agents, PEG diacid acts as a critical homobifunctional linker. By conjugating to surface anchors like dopamine, it forms a dense, hydrophilic stealth layer that drastically reduces macrophage uptake and extends circulation half-life compared to standard oleic acid coatings[2].

Biocompatible Hydrogel Synthesis for Tissue Engineering

PEG diacid is an efficient crosslinker for generating pH-sensitive, highly swellable hydrogels from aminated polymers such as chitosan. Its direct reactivity via EDC/NHS coupling simplifies manufacturing workflows, producing flexible and biocompatible scaffolds specifically tailored for bone regeneration and wound healing applications [3].

Alkaline Battery Anode Protection

In the formulation of alkaline metal-air batteries, PEG diacid serves as an effective electrolyte additive. Its terminal carboxylate groups strongly chemisorb onto zinc anodes, forming a protective barrier that significantly reduces self-discharge and extends battery shelf-life far better than unmodified PEG [4].

References

- [1] Qiao, J., et al. 'Life test of DMFC using poly(ethylene glycol)bis(carboxymethyl)ether plasticized PVA/PAMPS proton-conducting semi-IPNs.' Electrochemistry Communications 9.8 (2007): 1945-1950.

- [2] Xie, J., et al. 'Controlled PEGylation of Monodisperse Fe3O4 Nanoparticles for Reduced Non-Specific Uptake by Macrophage Cells.' Advanced Materials 19.20 (2007): 3163-3166.

- [3] Mincheva, R., et al. 'Hydrogels from chitosan crosslinked with poly(ethylene glycol) diacid as bone regeneration materials.' e-Polymers 4.1 (2004): 643-653.

- [4] Ein-Eli, Y. 'Enhanced Corrosion Inhibition of Zn in Alkaline Solutions Containing Poly(ethylene glycol) Diacid.' Journal of The Electrochemical Society 150.10 (2003): B453.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive